4-Phenoxythiophene-2-carboxylic acid

Medicinal chemistry Physicochemical profiling Ionization behavior

4-Phenoxythiophene-2-carboxylic acid (CAS 81028-69-5) is the definitive 4-phenoxy regioisomer, not a mixture or positional analog. Its quantifiably distinct LogP (3.04 vs. 3.3 for the 5-isomer) and pKa (3.90 vs. 3.51 for the parent acid) directly govern permeability, solubility, and target engagement in SAR campaigns. The exceedingly low aqueous solubility (0.026 g/L) provides a deliberate hydrophobic model parameter. Procure the correct regioisomer to ensure reproducible amide coupling, esterification, and cross-coupling outcomes—substitution with 3- or 5-phenoxy analogs or the parent acid compromises reaction selectivity and downstream biological readouts. Supplied as a solid, ≥95% purity.

Molecular Formula C11H8O3S
Molecular Weight 220.25 g/mol
CAS No. 81028-69-5
Cat. No. B1314344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxythiophene-2-carboxylic acid
CAS81028-69-5
Molecular FormulaC11H8O3S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CSC(=C2)C(=O)O
InChIInChI=1S/C11H8O3S/c12-11(13)10-6-9(7-15-10)14-8-4-2-1-3-5-8/h1-7H,(H,12,13)
InChIKeyKTPBODVHKHGJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenoxythiophene-2-carboxylic acid (CAS 81028-69-5): Chemical Identity and Procurement Specifications


4-Phenoxythiophene-2-carboxylic acid (CAS 81028-69-5, molecular formula C₁₁H₈O₃S, MW 220.24 g/mol) is a heterocyclic carboxylic acid derivative comprising a thiophene ring substituted with a phenoxy group at the 4-position and a carboxylic acid moiety at the 2-position. Commercially available from multiple vendors at purities typically ≥95%, this compound is supplied as a solid with a melting point range of 125–127 °C, predicted boiling point of 384.9 ± 27.0 °C, and predicted density of 1.359 ± 0.06 g/cm³ . It is widely employed as a building block in medicinal chemistry and materials science due to its well-defined substitution pattern and the synthetic versatility afforded by its carboxylic acid handle .

Why Generic Substitution of 4-Phenoxythiophene-2-carboxylic acid (CAS 81028-69-5) Fails: Quantifiable Property Divergence from Regioisomers and Parent Scaffolds


Simple substitution of 4-phenoxythiophene-2-carboxylic acid with its regioisomers (e.g., 3- or 5-phenoxy derivatives) or the unsubstituted parent thiophene-2-carboxylic acid is precluded by marked differences in key physicochemical and synthetic parameters. As detailed below, the 4-phenoxy substitution pattern imparts a distinct pKa, lipophilicity (LogP), and reactivity profile that cannot be replicated by alternative analogs. Such discrepancies directly impact reaction outcomes in downstream syntheses (e.g., coupling efficiency, selectivity) and influence critical properties in drug discovery campaigns (e.g., permeability, solubility, target engagement) [1]. Procurement of the exact regioisomer is therefore essential to maintain experimental reproducibility and to achieve the desired performance metrics.

Quantitative Differentiation of 4-Phenoxythiophene-2-carboxylic acid (CAS 81028-69-5) vs. Analogs: pKa, LogP, Solubility, and Synthetic Positioning


pKa Divergence: 4-Phenoxy Substitution Shifts Acid Strength vs. Unsubstituted Thiophene-2-carboxylic Acid

The introduction of a 4-phenoxy group elevates the predicted pKa of the carboxylic acid moiety by approximately 0.4 units relative to the parent thiophene-2-carboxylic acid. This shift indicates a weaker acid, affecting ionization state at physiological pH and potentially altering solubility, permeability, and target binding .

Medicinal chemistry Physicochemical profiling Ionization behavior

Lipophilicity Tuning: Enhanced LogP of 4-Phenoxythiophene-2-carboxylic acid vs. 5-Phenoxy Regioisomer

Regioisomeric positioning of the phenoxy substituent influences computed lipophilicity. 4-Phenoxythiophene-2-carboxylic acid exhibits a slightly lower LogP (3.04) compared to its 5-phenoxy analog (3.3), despite sharing identical molecular weight and hydrogen bond donor/acceptor counts [1][2]. This subtle difference can modulate membrane permeability and off-target binding, making the 4-isomer a potentially preferred choice in campaigns requiring tighter control of lipophilicity.

Drug design Lipophilicity Permeability

Solubility Distinction: 4-Phenoxythiophene-2-carboxylic acid is Sparingly Water-Soluble, Contrasting with Highly Soluble Thiophene-2-carboxylic Acid

The addition of the phenoxy group drastically reduces aqueous solubility. 4-Phenoxythiophene-2-carboxylic acid has a reported solubility of approximately 0.026 g/L (25 °C), whereas the unsubstituted parent compound, thiophene-2-carboxylic acid, is described as 'very soluble' and has a measured solubility of 80 g/L (20 °C) . This three-order-of-magnitude difference profoundly affects handling, purification, and biological assay conditions.

Formulation Solubility Crystallization

Synthetic Positioning: 4-Phenoxythiophene-2-carboxylic acid Serves as a Specific Regioisomeric Intermediate in Multi-Step Syntheses

4-Phenoxythiophene-2-carboxylic acid is a defined intermediate in published synthetic routes leading to more complex molecules. For instance, it is generated downstream from 3-phenoxythiophene via a sequence involving carbon dioxide, highlighting its role as a specific regioisomeric product in the 4-phenoxy series . This contrasts with the 3-phenoxy isomer (CAS 81028-68-4) and 5-phenoxy isomer (CAS 400715-46-0), which are distinct chemical entities with different synthetic origins and reactivities. Procuring the correct regioisomer ensures fidelity to literature procedures and avoids undesired byproducts.

Organic synthesis Building block Regioselectivity

Recommended Application Scenarios for 4-Phenoxythiophene-2-carboxylic acid (CAS 81028-69-5) Based on Evidence-Backed Properties


Medicinal Chemistry: Fine-Tuning Lipophilicity and Ionization in Lead Optimization

Leverage the quantifiably lower LogP (3.04 vs. 3.3 for the 5-isomer) and higher pKa (3.90 vs. 3.51 for the parent acid) to modulate compound permeability and target engagement in early-stage drug discovery [1]. The 4-phenoxy substitution offers a specific, validated point of departure for exploring structure-activity relationships (SAR) around thiophene-based scaffolds.

Organic Synthesis: Regioselective Building Block for Heterocyclic Libraries

Utilize 4-phenoxythiophene-2-carboxylic acid as a well-defined, regioisomerically pure intermediate in the construction of more complex thiophene-containing molecules. Its documented role in published synthetic routes ensures reproducibility and minimizes the risk of obtaining undesired regioisomeric mixtures .

Physicochemical Profiling: Control of Aqueous Solubility in Assay Development

Employ the compound's exceedingly low aqueous solubility (0.026 g/L) as a deliberate parameter in formulation or in studies requiring hydrophobic model compounds . This property starkly contrasts with the highly soluble parent thiophene-2-carboxylic acid, providing a distinct experimental control.

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